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Compound of Interest

Compound Name:
3'-Chloro-3-(4-

chlorophenyl)propiophenone

CAS No.: 898787-88-7

Cat. No.: B3023820 Get Quote

Application Note: Strategic Utilization of 3'-Chloro-3-(4-chlorophenyl)propiophenone in

CNS-Active Pharmacophore Synthesis

Executive Summary
3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS: 898787-88-7) is a high-value

dihydrochalcone derivative serving as a critical intermediate in the synthesis of 1,3-

diarylpropane pharmacophores.[1] This structural motif is ubiquitous in neuropsychiatric

therapeutics, including Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines.

This guide details the strategic application of this intermediate for developing chiral 1,3-

diarylpropanols and 1,3-diarylpropylamines. By leveraging the specific electronic properties of

the meta-chloro and para-chloro substituents, researchers can modulate metabolic stability and

lipophilicity (logP) in target Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Mechanistic Insight
The compound features a 1,3-diphenylpropan-1-one core with a specific halogenation pattern

that offers distinct synthetic advantages:
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3'-Chloro Substituent (Ring A): Located on the benzoyl ring, this electron-withdrawing group

enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g.,

hydride reduction, Grignard addition). It also mimics the metabolic blockade found in drugs

like Bupropion.

4-Chlorophenyl Moiety (Ring B): The para-chloro substitution on the distal ring increases

lipophilicity without significant steric hindrance, improving blood-brain barrier (BBB)

penetration for CNS targets.

Table 1: Physicochemical Properties

Property Value Relevance

IUPAC Name
1-(3-chlorophenyl)-3-(4-

chlorophenyl)propan-1-one
Systematic Identification

Molecular Formula C₁₅H₁₂Cl₂O Halogenated Core

Molecular Weight 307.17 g/mol Small Molecule Fragment

Predicted logP ~4.5 - 5.0 High Lipophilicity (CNS Active)

H-Bond Acceptors 1 (Carbonyl) Target for Reduction/Amination

Key Reactivity Carbonyl Electrophile
Precursor to Chiral

Alcohols/Amines

Strategic Application Protocols
Workflow Overview
The following diagram illustrates the divergent synthesis pathways starting from 3'-Chloro-3-
(4-chlorophenyl)propiophenone.

3'-Chloro-3-(4-chlorophenyl)
propiophenone

(CAS: 898787-88-7)

Asymmetric Reduction
(CBS Catalyst)Protocol A

Reductive Amination
(NaBH3CN / Amine)

Protocol B

(S)-1,3-Diarylpropanol
(Chiral Intermediate)

1,3-Diarylpropylamine
(SSRI/SNRI Analog)

Etherification
(Target: Dapoxetine Analogs)
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Figure 1: Synthetic divergence from the propiophenone intermediate to key pharmaceutical

scaffolds.

Protocol A: Enantioselective Reduction to Chiral
Alcohols
Objective: Synthesize (S)-1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-ol with >95% ee.

Rationale: Chiral alcohols are direct precursors to ether-based antidepressants (e.g.,

Dapoxetine class). The Corey-Bakshi-Shibata (CBS) reduction is chosen for its high

enantiocontrol.

Materials:

Substrate: 3'-Chloro-3-(4-chlorophenyl)propiophenone (10 mmol)

Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1 mmol, 10 mol%)

Reductant: Borane-THF complex (1 M, 6 mmol)

Solvent: Anhydrous THF

Step-by-Step Methodology:

Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add (R)-CBS catalyst

solution (1 mL) and anhydrous THF (20 mL).

Activation: Cool the solution to -20°C. Add the Borane-THF complex dropwise over 10

minutes. Stir for 15 minutes.

Addition: Dissolve the propiophenone substrate (3.07 g) in anhydrous THF (10 mL). Add this

solution slowly to the catalyst mixture over 1 hour via syringe pump to maintain temperature

stability.

Reaction: Stir at -20°C for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
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Quench: Cautiously add Methanol (5 mL) to quench excess borane. Allow to warm to room

temperature.

Workup: Evaporate volatiles. Dissolve residue in diethyl ether, wash with 1N HCl, saturated

NaHCO₃, and brine.

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Result: Chiral alcohol (Yield: >85%, ee: >90%).

Protocol B: Reductive Amination to Diarylpropylamines
Objective: Direct conversion to the amine pharmacophore (Secondary or Tertiary amine).

Rationale: This mimics the structure of propylamine-based antidepressants.

Materials:

Substrate: 3'-Chloro-3-(4-chlorophenyl)propiophenone (5 mmol)

Amine Source: Methylamine (2 M in THF) or Dimethylamine

Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

Catalyst: Acetic Acid (glacial)

Step-by-Step Methodology:

Imine Formation: In a reaction vessel, combine the substrate (1.54 g) with Methylamine

solution (10 mL, 4 eq). Add Acetic Acid (1 mL) to adjust pH to ~5.

Stirring: Stir at room temperature for 4 hours. Monitor imine formation by IR (disappearance

of ketone C=O stretch at ~1680 cm⁻¹).

Reduction: Cool to 0°C. Add NaBH₃CN (0.47 g, 1.5 eq) portion-wise.

Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

Quench: Add saturated NaHCO₃ solution to neutralize.
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Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

Salt Formation (Optional): To isolate as a stable solid, treat the organic phase with HCl in

ether to precipitate the hydrochloride salt.

Expected Result: 1-(3-chlorophenyl)-3-(4-chlorophenyl)-N-methylpropan-1-amine (Yield: ~70-

80%).

Analytical Quality Control
Ensure the integrity of the starting material and final products using these parameters.

Table 2: HPLC Method Parameters

Parameter Setting

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse, 4.6 x 150 mm, 5 µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 50% B to 95% B over 10 min, hold 2 min

Flow Rate 1.0 mL/min

Detection UV @ 254 nm (Aromatic absorption)

Retention Time ~6.5 - 7.5 min (Estimate based on logP)

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

Engineering Controls: Handle only in a fume hood. The chloroketone moiety can be a

sensitizer.

Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents.
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Reactivity: Avoid strong oxidizers and strong bases (risk of enolization and condensation by-

products).

References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of

ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society,

109(18), 5551-5553. [Link]

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with

Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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